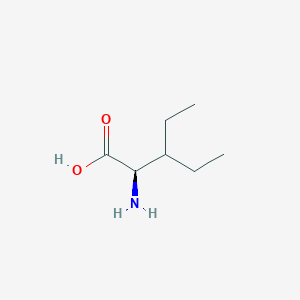

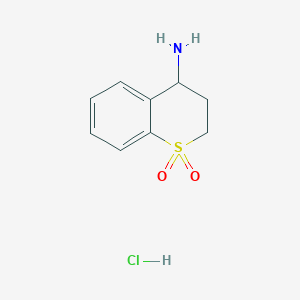

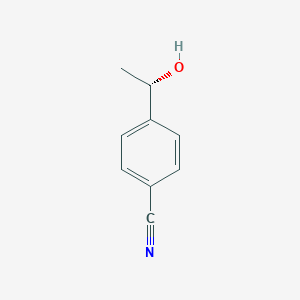

Indole, 3-((dimethylamino)methyl)-5-nitro-

Descripción general

Descripción

Synthesis Analysis

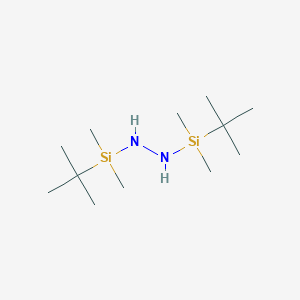

The synthesis of 5-amino-3-(2-dimethylaminoethyl)indole, closely related to the compound , involves a short three-step process starting from commercially available 5-nitroindole. This process includes reaction with oxalyl chloride, followed by dimethylamine to afford N,N-dimethyl 5-nitroindole-3-glyoxamide, which is then reduced to the target compound (MacorJohn et al., 1993).

Molecular Structure Analysis

The molecular structure of related compounds, such as N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, has been elucidated using X-ray crystallography, showcasing the indole's adaptability in forming complex structures with potential biological activity (Al-Hourani et al., 2016).

Chemical Reactions and Properties

Indole derivatives, including those with nitro substituents, participate in a variety of chemical reactions. For instance, the nitration of indole derivatives can lead to 3-nitro derivatives, highlighting the reactivity of the indole nucleus towards electrophilic substitution reactions (Berti et al., 1968).

Physical Properties Analysis

The physical properties of indole derivatives, such as solubility and melting points, are significantly influenced by substituents on the indole ring. For instance, the synthesis and characterization of 3-((ethylthio)(4-nitrophenyl)methyl)-1H-indole provided insights into its physical properties through spectroscopic methods (Bhat et al., 2017).

Chemical Properties Analysis

The chemical properties of indole derivatives are diverse, with reactivity patterns that include electrophilic substitutions, nucleophilic additions, and redox reactions. Nitrosation reactions of indoles, for example, demonstrate the versatility of indole compounds in undergoing various chemical transformations, leading to a wide range of products (Jackson et al., 1977).

Aplicaciones Científicas De Investigación

1. Synthesis of Indole Derivatives

- Application Summary : Indole derivatives are significant in natural products and drugs. They play a main role in cell biology and have attracted increasing attention for the treatment of cancer cells, microbes, and different types of disorders in the human body .

- Methods of Application : The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole in a good yield .

- Results or Outcomes : The synthesis resulted in a tricyclic indole with an 84% yield .

2. Synthesis and Antiviral Activity of Functionally Substituted Indole-3-Acetic Acids

- Application Summary : Methods for the synthesis of dibromo-substituted derivatives of indomethacin and related N-alkylated indole-3-acetic acid derivatives have been developed . The antiviral activity of some brominated functionally substituted compounds with respect to A/Aichi/2/69 influenza virus in MDCK cell culture and an influenza pneumonia model in mice has been evaluated .

- Methods of Application : The brominating agent in these reactions was N-bromosuccinimide (NBS), which enabled the products to be obtained in nearly quantitative yield .

- Results or Outcomes : The reaction of IV or V in THF with solutions of methylamine or dimethylamine afforded the corresponding auxins containing 2-(methylamino)methyl and 2-(dimethylamino)methyl functional groups, respectively .

3. Indole-Containing Metal Complexes

- Application Summary : Indole is an important element of many natural and synthetic molecules with significant biological activity. The co-presence of transitional metals in organic scaffold may represent an important factor in the development of effective medicinal agents .

- Methods of Application : Various indole derivatives can be synthesized by substituting the indole ring at the N-1, C-2 to C-6, or C-7 positions with the ultimate goal of improving its characteristics .

- Results or Outcomes : This review covers some of the latest and most relevant achievements in the biological and pharmacological activity of important indole-containing metal complexes in the area of drug discovery .

4. Application of Indoles in Multicomponent Reactions

- Application Summary : Indoles are some of the most versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds .

- Methods of Application : Indole is reactive at four different positions including the carbon atom 3, nitrogen atom 1, the C2–C3 π-bond and the C2–N sigma bond .

- Results or Outcomes : The last decade, in particular, has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds .

Direcciones Futuras

The future directions for the study of “Indole, 3-((dimethylamino)methyl)-5-nitro-” and other indole derivatives are vast. They are important types of molecules and natural products and play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Therefore, the investigation of novel methods of synthesis and the development of new pharmaceutical compounds based on indole derivatives are promising areas for future research .

Propiedades

IUPAC Name |

N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-13(2)7-8-6-12-11-4-3-9(14(15)16)5-10(8)11/h3-6,12H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVNVKGIWGOHXPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CNC2=C1C=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10187730 | |

| Record name | Indole, 3-((dimethylamino)methyl)-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Indole, 3-((dimethylamino)methyl)-5-nitro- | |

CAS RN |

3414-64-0 | |

| Record name | Indole, 3-((dimethylamino)methyl)-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003414640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3414-64-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56889 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indole, 3-((dimethylamino)methyl)-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.